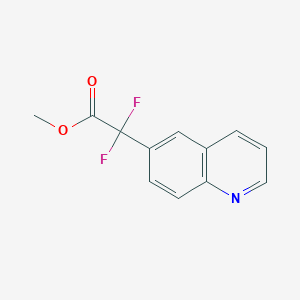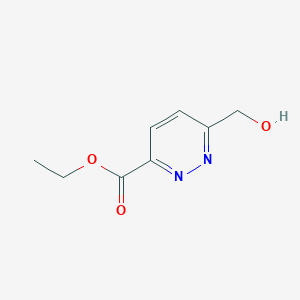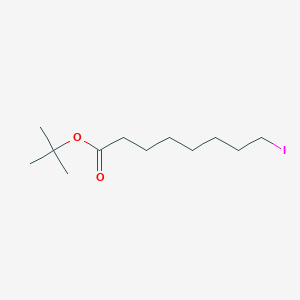
Benzoyl isothiocyanate, 2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl isothiocyanate, 2-nitro- is an organic compound with the molecular formula C8H4N2O3S. It belongs to the class of isothiocyanates, which are known for their diverse biological activities and applications in synthetic chemistry. This compound is characterized by the presence of a nitro group (-NO2) and an isothiocyanate group (-N=C=S) attached to a benzoyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Amines and Thiophosgene: One common method involves the reaction of 2-nitrobenzoyl chloride with potassium thiocyanate in the presence of a base such as pyridine.
From Amines and Carbon Disulfide: Another method involves the reaction of 2-nitrobenzoyl amine with carbon disulfide in the presence of a base like di-tert-butyl dicarbonate and a catalyst such as DMAP or DABCO.
Industrial Production Methods
Industrial production methods for 2-nitrobenzoyl isothiocyanate typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, yield, and safety considerations. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoyl isothiocyanate, 2-nitro- can undergo oxidation reactions to form corresponding sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, leading to the formation of 2-aminobenzoyl isothiocyanate.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming various thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: 2-Aminobenzoyl isothiocyanate.
Substitution: Thiourea derivatives.
Scientific Research Applications
Benzoyl isothiocyanate, 2-nitro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-nitrobenzoyl isothiocyanate involves its ability to react with nucleophiles, such as amino groups in proteins and peptides. This reaction leads to the formation of stable thiourea derivatives, which can alter the function of the target molecules. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes by modifying key proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the nitro group, making it less reactive in certain biological applications.
Benzoyl isothiocyanate: Similar structure but without the nitro group, leading to different reactivity and applications.
Uniqueness
Benzoyl isothiocyanate, 2-nitro- is unique due to the presence of both the nitro and isothiocyanate groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its electrophilicity, making it more reactive towards nucleophiles compared to other isothiocyanates .
Properties
CAS No. |
78225-77-1 |
|---|---|
Molecular Formula |
C8H4N2O3S |
Molecular Weight |
208.20 g/mol |
IUPAC Name |
2-nitrobenzoyl isothiocyanate |
InChI |
InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-3-1-2-4-7(6)10(12)13/h1-4H |
InChI Key |
DWZFVWYPYSGQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C=S)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl [(4,6-dichloropyridin-2-yl)carbamothioyl]carbamate](/img/structure/B8612867.png)









![tert-butyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B8612958.png)
![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)acetamide](/img/structure/B8612961.png)
